molecular formula C21H22N4O5S B2745165 1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 870987-01-2

1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2745165
CAS RN: 870987-01-2
M. Wt: 442.49
InChI Key: OTSSUCMYXXYXFI-UHFFFAOYSA-N
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Description

1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds with structures related to "1-(4-methoxybenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide" have been extensively studied for their antimicrobial properties. For example, the synthesis and antimicrobial studies of new pyridine derivatives revealed significant antibacterial activity, highlighting the potential of these compounds in combating bacterial infections (Patel & Agravat, 2009). Additionally, novel piperazine derivatives synthesized and structurally confirmed through crystallography and DFT calculations displayed considerable intermolecular hydrogen bonding, suggesting a basis for their biological activity, including antimicrobial properties (Kumara et al., 2017).

Antineoplastic Agents

The study of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a closely related compound, through X-ray analysis and AM1 molecular orbital methods, revealed insights into its molecular conformation and structure, supporting its evaluation as a potential antineoplastic agent (Banerjee et al., 2002).

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-29-17-7-9-18(10-8-17)31(27,28)25-13-11-15(12-14-25)19(26)22-21-24-23-20(30-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSSUCMYXXYXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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